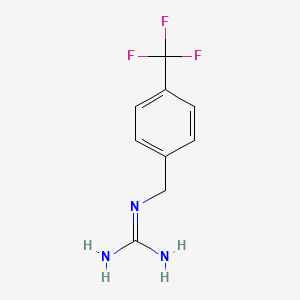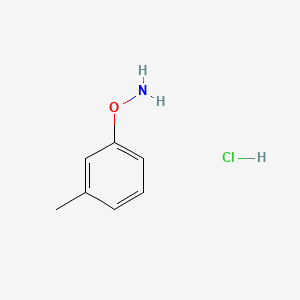
O-(m-Tolyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(m-Tolyl)hydroxylamine Hydrochloride: is an organic compound that belongs to the class of hydroxylamines. It is characterized by the presence of a hydroxylamine group attached to a tolyl (methylphenyl) group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of O-(m-Tolyl)hydroxylamine Hydrochloride typically involves the reaction of m-toluidine with hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxylamine derivative. The process can be summarized as follows:
Reaction of m-Toluidine with Hydroxylamine Hydrochloride: This step involves the nucleophilic attack of hydroxylamine on the aromatic amine, resulting in the formation of the hydroxylamine derivative.
Acidic Workup: The reaction mixture is treated with hydrochloric acid to protonate the hydroxylamine, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: O-(m-Tolyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
O-(m-Tolyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-(m-Tolyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the aromatic ring can undergo electrophilic substitution. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
O-Benzoylhydroxylamine: Used as an electrophilic aminating reagent.
O-Cyclopropylhydroxylamine: Utilized in the synthesis of N-heterocycles.
Hydroxylamine-O-sulfonic acid: Known for its use in electrophilic amination reactions.
Uniqueness: O-(m-Tolyl)hydroxylamine Hydrochloride is unique due to its specific structure, which combines the properties of hydroxylamine and tolyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H10ClNO |
|---|---|
Peso molecular |
159.61 g/mol |
Nombre IUPAC |
O-(3-methylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5H,8H2,1H3;1H |
Clave InChI |
YYOSOFVVKQHFLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


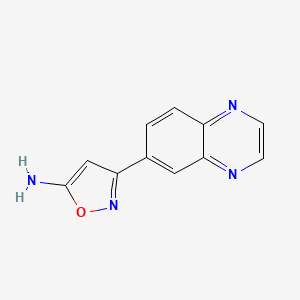
![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)


![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)

![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)


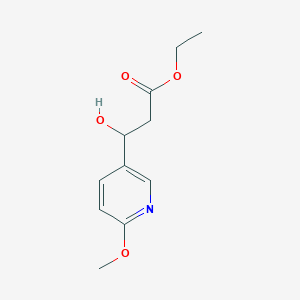
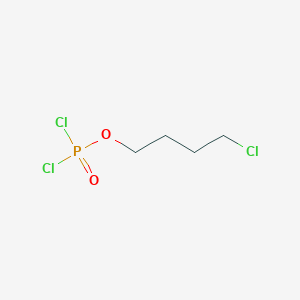
![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)

